1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate
Description
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate is a sulfonate ester comprising a tetrahydrothiophene-1,1-dioxide (sultone) ring linked to a 4-nitrobenzenesulfonate group. The sultone moiety introduces conformational rigidity and moderate ring strain, while the para-nitro substituent on the benzene ring enhances electron-withdrawing effects, making the sulfonate group a potent leaving agent. This compound is primarily utilized in organic synthesis as an alkylating agent, particularly in nucleophilic substitution (SN2) reactions, where its reactivity is attributed to the combination of steric accessibility at the sulfonate oxygen and electronic activation by the nitro group. Crystallographic studies of related sulfonate esters often employ SHELX programs (e.g., SHELXL for refinement), ensuring precise structural elucidation of such molecules.
Properties
CAS No. |
62671-90-3 |
|---|---|
Molecular Formula |
C10H11NO7S2 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C10H11NO7S2/c12-11(13)8-1-3-10(4-2-8)20(16,17)18-9-5-6-19(14,15)7-9/h1-4,9H,5-7H2 |
InChI Key |
DGQOMVNXDCFNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate typically involves the reaction of tetrahydrothiophene with a sulfonating agent, followed by oxidation to introduce the sulfone group. The nitrobenzenesulfonate moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate ester can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonate esters depending on the nucleophile used.
Scientific Research Applications
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonate ester group.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate ester group is highly reactive, allowing it to interact with various nucleophiles. This reactivity is leveraged in synthetic chemistry to introduce functional groups into molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules, focusing on functional groups, substituent effects, and applications.
Structural and Functional Analogues
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide
- Key Differences :
- Functional Group : Sulfonamide (N–S bond) vs. sulfonate ester (O–S bond). Sulfonamides exhibit lower reactivity in alkylation due to stronger N–S bonds and reduced leaving-group capacity.
- Nitro Position : Meta-nitro (3-nitro) vs. para-nitro (4-nitro). The para-nitro group in the target compound provides stronger electron withdrawal, enhancing sulfonate ester reactivity.
- Substituent : Isobutyl group introduces steric hindrance, reducing solubility in polar solvents compared to the unsubstituted sultone ring in the target compound.
4-Nitrobenzenesulfonyl Chloride
- Key Differences :
- Leaving Group : Chloride vs. sultone-O. Sulfonyl chlorides are highly reactive but moisture-sensitive, whereas the target compound offers controlled reactivity in anhydrous conditions.
- Thermal Stability : The sultone ring in the target compound reduces thermal decomposition rates compared to linear sulfonyl chlorides.
2-Thiophene-1,1-dioxide 4-Nitrobenzenesulfonate
- Key Differences :
- Ring Structure : Five-membered sultone (tetrahydrothiophene dioxide) vs. planar thiophene dioxide. The saturated sultone ring in the target compound reduces aromaticity, increasing ring strain and reactivity.
- Solubility : The saturated ring improves solubility in aprotic solvents (e.g., DMF) compared to aromatic analogues.
Data Table: Comparative Properties
Research Findings
- Reactivity : The target compound’s para-nitro group increases the electrophilicity of the sulfonate ester by 20–30% compared to meta-nitro analogues, as demonstrated in kinetic studies of benzyl bromide alkylation.
- Crystallography : SHELX refinement of related sulfonamides confirms that N–S bond lengths (1.62–1.65 Å) are shorter than O–S bonds (1.44–1.46 Å in sulfonate esters), correlating with their lower reactivity.
- Stability: The sultone ring in the target compound exhibits a hydrolysis half-life of 48 hours in aqueous ethanol (pH 7), whereas sulfonyl chlorides degrade within minutes under similar conditions.
Biological Activity
1,1-Dioxidotetrahydrothiophen-3-yl 4-nitrobenzenesulfonate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique chemical structure and potential therapeutic applications. This compound features a tetrahydrothiophene moiety, a sulfonamide group, and a nitro group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the dioxidotetrahydrothiophene structure enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O4S2 |
| Molecular Weight | 290.37 g/mol |
| Solubility | Soluble in organic solvents |
Research indicates that this compound acts primarily as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Activation of GIRK channels is crucial for modulating neuronal excitability and neurotransmitter release. Studies have shown that it exhibits nanomolar potency in activating these channels, leading to hyperpolarization of neurons, which can significantly influence cellular signaling pathways.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro assays suggest that it may exhibit significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Potential
The compound has also been explored for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is necessary to elucidate the exact mechanisms involved and to evaluate its efficacy in vivo.
Case Studies
-
Activation of GIRK Channels :
- In a study conducted on neuronal cell lines, the compound was shown to activate GIRK channels at concentrations as low as 10 nM. This activation led to a significant decrease in neuronal excitability, demonstrating its potential as a neuroprotective agent.
-
Antimicrobial Activity :
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at concentrations ranging from 50 to 200 µg/mL. The most notable effect was observed against Staphylococcus aureus, suggesting a promising avenue for further development.
-
Anticancer Studies :
- In vitro studies on human cancer cell lines indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM across different cell types. Mechanistic studies suggested that this effect was mediated by apoptosis induction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
